Porcupine-IN-1
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Overview
Description
PORCN-IN-1: is a potent inhibitor of the enzyme porcupine, which is a membrane-bound O-acyltransferase. Porcupine is essential for the post-translational modification of Wnt proteins, specifically the addition of a mono-unsaturated palmitoleic acid to a serine residue. This modification is crucial for the secretion and signaling activity of Wnt proteins, which play significant roles in various biological processes, including development, cell proliferation, and cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PORCN-IN-1 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations. Detailed synthetic routes are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of PORCN-IN-1 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: PORCN-IN-1 primarily undergoes reactions typical of small organic molecules, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: The reactions involving PORCN-IN-1 often use common reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may include specific temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: PORCN-IN-1 is used as a tool compound in chemical research to study the inhibition of porcupine and its effects on Wnt protein modification. This helps in understanding the role of Wnt signaling in various biological processes .
Biology: In biological research, PORCN-IN-1 is used to investigate the role of Wnt signaling in cell proliferation, differentiation, and development. It is particularly useful in studying the effects of Wnt inhibition on cancer cell growth and tumorigenesis .
Medicine: PORCN-IN-1 has potential therapeutic applications in the treatment of Wnt-dependent cancers. By inhibiting porcupine, it can reduce the secretion and signaling of Wnt proteins, thereby slowing down the growth of cancer cells .
Industry: In the pharmaceutical industry, PORCN-IN-1 is used in drug development and screening assays to identify new inhibitors of the Wnt signaling pathway. This aids in the discovery of novel therapeutic agents for various diseases .
Mechanism of Action
PORCN-IN-1 exerts its effects by inhibiting the enzyme porcupine, which is responsible for the palmitoylation of Wnt proteins. This inhibition prevents the addition of palmitoleic acid to Wnt proteins, thereby blocking their secretion and signaling activity. The molecular targets of PORCN-IN-1 include the catalytic site of porcupine, where it binds and prevents the enzyme from carrying out its function .
Comparison with Similar Compounds
ETC-159: Another potent inhibitor of porcupine, used in similar research and therapeutic applications.
IWP-L6: A small molecule inhibitor of porcupine, used to study Wnt signaling.
LGK-974: A clinical compound that inhibits porcupine and is used in cancer research
Uniqueness: PORCN-IN-1 is unique in its high potency and specificity for porcupine. It has been shown to be effective in inhibiting Wnt3A secretion and has similar efficacy to clinical compounds like LGK-974. Its unique structure allows it to bind effectively to the catalytic site of porcupine, making it a valuable tool in both research and therapeutic contexts .
Properties
IUPAC Name |
N-[[5-fluoro-6-(2-methylpyridin-4-yl)pyridin-3-yl]methyl]-9H-carbazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O/c1-15-10-17(8-9-27-15)24-21(26)11-16(13-28-24)14-29-25(31)18-6-7-20-19-4-2-3-5-22(19)30-23(20)12-18/h2-13,30H,14H2,1H3,(H,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMFFTZBKYVUOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=C(C=C(C=N2)CNC(=O)C3=CC4=C(C=C3)C5=CC=CC=C5N4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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